REACTION_CXSMILES
|
O[C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([OH:17])[CH:10]=3)[C:5](=[O:18])[C:4]=2[CH:3]=1.[CH3:19][O-:20].[Na+].[ClH:22].[CH3:23][N:24]([CH3:28])[CH2:25][CH2:26][Cl:27].[OH-:29].[Na+]>O.CO.ClC1C=CC=CC=1>[ClH:27].[ClH:22].[CH3:23][N:24]([CH3:28])[CH2:25][CH2:19][O:20][C:2]1[CH:3]=[CH:4][C:13]2[C:12](=[O:29])[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([O:17][CH2:26][CH2:25][N:24]([CH3:28])[CH3:23])[CH:10]=3)[C:5](=[O:18])[C:14]=2[CH:15]=1 |f:1.2,3.4,5.6,10.11.12|
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)O)=O
|
Name
|
sodium methoxide
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
with continued stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A well-stirred mixture of 12 g
|
Type
|
DISTILLATION
|
Details
|
the methanol distilled from the mixture
|
Type
|
CUSTOM
|
Details
|
had reached about 130°C.
|
Type
|
TEMPERATURE
|
Details
|
to cool below 100°
|
Type
|
CUSTOM
|
Details
|
of chlorobenzene, prepared from 43.2 g
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
When cool
|
Type
|
ADDITION
|
Details
|
the mixture was poured into 400 ml
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed under reduced pressure in a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropanol
|
Type
|
ADDITION
|
Details
|
the solution acidified to Congo Red by the addition of ethereal hydrogen chloride
|
Type
|
CUSTOM
|
Details
|
The dihydrochloride salt was recrystallized again from isopropanol
|
Type
|
CUSTOM
|
Details
|
to give the pure compound, M.P. 278°-280°C. (dec.) γmax
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN(CCOC1=CC=2C(C3=CC=C(C=C3C(C2C=C1)=O)OCCN(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |